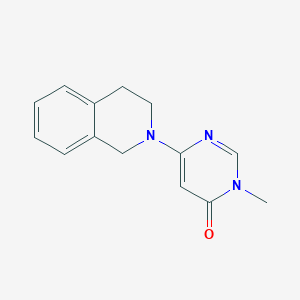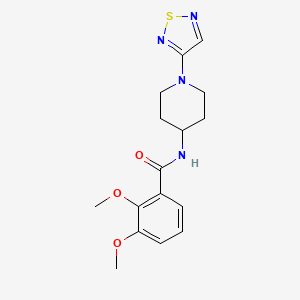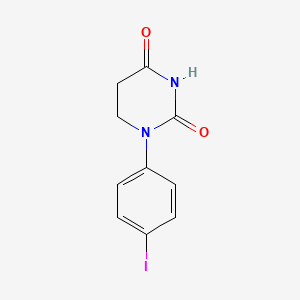
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell proliferation.
Mechanism of Action
The NF-κB pathway is a key regulator of inflammation and immune response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide selectively inhibits the activity of the IKKβ kinase, a key component of the NF-κB pathway, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
Inhibition of the NF-κB pathway by N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and chemokines, the inhibition of cell proliferation and survival, and the induction of apoptosis. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide as a research tool is its high potency and selectivity for the IKKβ kinase. This allows for the specific inhibition of the NF-κB pathway without affecting other cellular processes. However, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
Several future directions for the research on N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide can be identified. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway, which may have improved efficacy and fewer side effects. Another direction is the investigation of the potential of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide and related compounds as therapeutic agents for other diseases, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide may improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide involves a multistep process that begins with the reaction between 2-chloro-3-nitropyrazine and thiophene-3-carboxaldehyde, followed by reduction of the nitro group to an amino group, and subsequent reaction with 2-(m-tolyl)acetic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer. Inflammatory bowel disease and rheumatoid arthritis are chronic inflammatory conditions in which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been shown to reduce inflammation and improve disease symptoms.
properties
IUPAC Name |
2-(3-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-3-2-4-14(9-13)10-17(22)21-11-16-18(20-7-6-19-16)15-5-8-23-12-15/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBWHWADHDFCSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
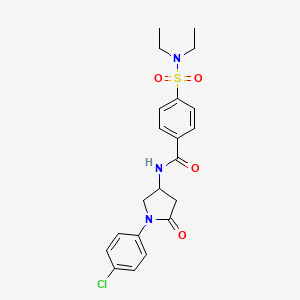

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)
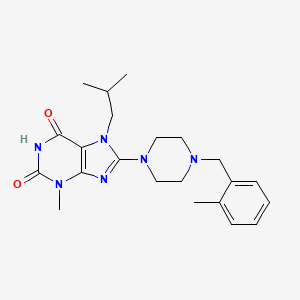
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
